molecular formula C16H15BrO2 B1339790 4'-BROMO-3-(4-METHOXYPHENYL)PROPIOPHENONE CAS No. 648903-46-2

4'-BROMO-3-(4-METHOXYPHENYL)PROPIOPHENONE

Cat. No.: B1339790
CAS No.: 648903-46-2
M. Wt: 319.19 g/mol
InChI Key: XNWLSONIUUHSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H15BrO2. It is a derivative of propiophenone, characterized by the presence of a bromo group at the 4’ position and a methoxy group at the 4 position of the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(4-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 4-bromoacetophenone with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of 4’-Bromo-3-(4-methoxyphenyl)propiophenone can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification of the compound is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of 4’-bromo-3-(4-methoxyphenyl)benzoic acid.

    Reduction: Formation of 4’-bromo-3-(4-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Bromo-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its bromo and methoxy substituents influence its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoacetophenone: Lacks the methoxy group, making it less versatile in certain reactions.

    4-Methoxyacetophenone: Lacks the bromo group, affecting its reactivity in substitution reactions.

    3,4-Methylenedioxypropiophenone: Contains a methylenedioxy group, leading to different chemical properties and applications.

Uniqueness

4’-Bromo-3-(4-methoxyphenyl)propiophenone is unique due to the presence of both bromo and methoxy groups, which enhance its reactivity and versatility in chemical syntheses. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWLSONIUUHSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459613
Record name 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648903-46-2
Record name 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-BROMO-3-(4-METHOXYPHENYL)PROPIOPHENONE
Reactant of Route 2
Reactant of Route 2
4'-BROMO-3-(4-METHOXYPHENYL)PROPIOPHENONE
Reactant of Route 3
Reactant of Route 3
4'-BROMO-3-(4-METHOXYPHENYL)PROPIOPHENONE
Reactant of Route 4
Reactant of Route 4
4'-BROMO-3-(4-METHOXYPHENYL)PROPIOPHENONE
Reactant of Route 5
4'-BROMO-3-(4-METHOXYPHENYL)PROPIOPHENONE
Reactant of Route 6
Reactant of Route 6
4'-BROMO-3-(4-METHOXYPHENYL)PROPIOPHENONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.